molecular formula C22H20N6O4 B2565217 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 872591-26-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2565217
CAS No.: 872591-26-9
M. Wt: 432.44
InChI Key: DSIKKRDOFQPWIA-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide features a benzodioxin ring linked via an acetamide bridge to a triazolopyrimidinone core substituted with a 3,5-dimethylphenyl group.

  • Benzodioxin moiety: Known for enhancing metabolic stability and membrane permeability .
  • Triazolopyrimidinone core: Imparts hydrogen-bonding capacity and π-π stacking interactions, common in kinase inhibitors .
  • 3,5-Dimethylphenyl substituent: A lipophilic group that may improve target binding affinity .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4/c1-13-7-14(2)9-16(8-13)28-21-20(25-26-28)22(30)27(12-23-21)11-19(29)24-15-3-4-17-18(10-15)32-6-5-31-17/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIKKRDOFQPWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCCO5)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound Core Structure Key Substituents Molecular Weight
Target Compound Triazolo[4,5-d]pyrimidinone 3,5-Dimethylphenyl, benzodioxin ~476 g/mol
Compound 7l () Sulfonamide-acetamide 3,5-Dimethylphenyl, 4-chlorophenyl ~470 g/mol
Compound 11a () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene 386 g/mol
Compound in Thieno[3,2-d]pyrimidine 2-Methoxyphenyl, benzodioxin ~465 g/mol

Key Observations :

  • The 3,5-dimethylphenyl group is shared with Compound 7l, which exhibited notable antimicrobial activity, suggesting this substituent may enhance bioactivity .

Physicochemical Properties

Property Target Compound Compound 7l () Compound 11a ()
LogP (Predicted) ~3.2 ~3.0 ~2.8
Solubility (mg/mL) <0.1 (Low) 0.15 0.3
Hydrogen Bond Acceptors 7 6 5

Insights :

  • The target compound’s lower solubility compared to analogs may necessitate formulation adjustments for in vivo studies.
  • Higher hydrogen bond acceptors could enhance target engagement but reduce permeability .

ChemGPS-NP Analysis ()

The ChemGPS-NP model, which evaluates chemical space beyond simple similarity, positions the target compound in a region distinct from sulfonamides () and closer to kinase inhibitors due to its triazolopyrimidinone core. This highlights the need for multi-parameter virtual screening in drug discovery .

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